molecular formula C8H8ClNO3 B2716247 Ethyl 6-chloro-5-hydroxynicotinate CAS No. 1256807-18-7

Ethyl 6-chloro-5-hydroxynicotinate

Cat. No.: B2716247
CAS No.: 1256807-18-7
M. Wt: 201.61
InChI Key: XCWFGLKZMHUQLT-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-hydroxynicotinate (CAS 59288-38-9) is a nicotinic acid derivative with the molecular formula C₉H₈ClNO₃ and a molecular weight of 213.62 g/mol . It is a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. The compound features a hydroxyl group at position 5 and a chlorine atom at position 6 on the pyridine ring, contributing to its reactivity in nucleophilic and electrophilic substitution reactions. High-purity (>95%) forms of this compound are commercially available for research purposes, emphasizing its role in medicinal chemistry and drug discovery .

Properties

IUPAC Name

ethyl 6-chloro-5-hydroxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-6(11)7(9)10-4-5/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWFGLKZMHUQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-5-hydroxynicotinate typically involves the esterification of 6-chloro-5-hydroxynicotinic acid. This process can be achieved through the reaction of 6-chloro-5-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-chloro-5-hydroxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups on the pyridine ring allow it to participate in various biochemical reactions. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS No. Key Features
This compound C₉H₈ClNO₃ 213.62 -OH (5), -Cl (6) 59288-38-9 Polar hydroxyl group; high H-bonding
Ethyl 6-chloro-5-cyano-2-methylnicotinate C₁₀H₉ClN₂O₂ 224.64 -CN (5), -Cl (6), -CH₃ (2) N/A Electron-withdrawing cyano group; methyl enhances steric hindrance
Methyl 6-chloro-5-methoxynicotinate C₈H₇ClNO₃ 201.62 -OCH₃ (5), -Cl (6) 915107-31-2 Methoxy improves lipophilicity
Ethyl 6-acetyl-5-chloronicotinate C₁₀H₁₀ClNO₃ 227.65 -COCH₃ (6), -Cl (5) 1429182-81-9 Acetyl group enables keto-enol tautomerism
Ethyl 6-chloro-5-cyanonicotinate C₉H₇ClN₂O₂ 210.62 -CN (5), -Cl (6) 856165-97-4 Cyano group enhances electrophilicity

Biological Activity

Ethyl 6-chloro-5-hydroxynicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C8_{8}H8_{8}ClN1_{1}O3_{3}
  • Molecular Weight : 189.61 g/mol
  • Functional Groups : Hydroxyl group (-OH), chloro group (-Cl), and a pyridine ring.

The presence of the hydroxyl and chloro groups on the pyridine ring enhances its reactivity and biological activity by enabling interactions with various biological targets.

The mechanism of action of this compound involves several biochemical pathways:

  • Enzyme Interaction : The compound can act as a ligand, binding to specific enzymes or receptors, which modulates their activity. The hydroxyl and chloro groups facilitate hydrogen bonding and other interactions that are crucial for biological activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : this compound has been explored for its anti-inflammatory potential, which may be linked to its ability to modulate inflammatory pathways.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that it possesses activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been documented, demonstrating its potential as a therapeutic agent in treating infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125
Escherichia coli250
Pseudomonas aeruginosa500

These results suggest that the compound could be effective in combating bacterial infections, although further studies are needed to fully elucidate its spectrum of activity and efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated in vitro. In one study, the compound demonstrated significant inhibition of pro-inflammatory cytokine production in human neutrophils. This suggests that it may have therapeutic potential in conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial effects of this compound against oral pathogens. Results indicated that the compound effectively inhibited the growth of Streptococcus mutans and Actinomyces viscosus, two bacteria commonly associated with dental caries .
  • Anti-inflammatory Mechanisms :
    Research focusing on the anti-inflammatory effects showed that this compound could reduce lipid peroxidation and inhibit tumor necrosis factor-alpha (TNF-α) expression. These findings highlight its potential role in managing inflammatory diseases .
  • Synthesis and Derivative Studies :
    The synthesis of this compound has been optimized to yield high purity products, which are essential for biological testing. Derivatives of this compound have also been synthesized to enhance its biological activity, indicating a pathway for developing more potent agents .

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